Kinase Inhibition: Evidence of Sub-Nanomolar Potency for an Advanced Analog
An advanced analog of 5-(Thiophen-3-yl)oxazol-2-amine, N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-[3-(thiophen-3-yl)phenyl]-1,3-oxazol-2-amine, demonstrates potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with an IC50 of 15 nM [1]. This serves as a class-level benchmark for the potential of thiophen-3-yl containing oxazole scaffolds. In comparison, the simple phenyl analog N,5-diphenyl-1,3-oxazol-2-amine has a reported IC50 of 370 nM against VEGFR2 [2], representing a 25-fold difference in potency.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 15 nM (for an advanced analog) |
| Comparator Or Baseline | 370 nM (for a simple phenyl analog, N,5-diphenyl-1,3-oxazol-2-amine) |
| Quantified Difference | 25-fold difference |
| Conditions | In vitro enzyme inhibition assay using recombinant VEGFR2 kinase domain. |
Why This Matters
The 25-fold difference underscores the critical importance of the specific heteroaryl substituent on the oxazole core for achieving high potency, a key driver for lead selection in drug discovery.
- [1] BindingDB. (2024). BDBM5874: N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-(3-thien-3-ylphenyl)-1,3-oxazol-2-amine. View Source
- [2] BindingDB. (2024). BDBM5364: N,5-diphenyl-1,3-oxazol-2-amine. View Source
